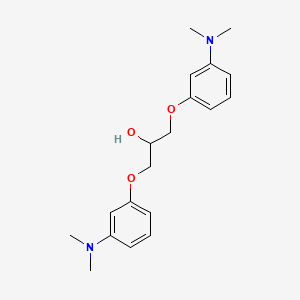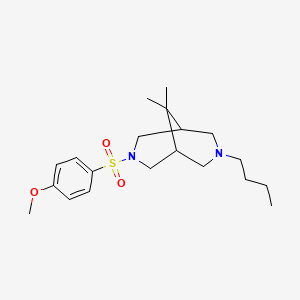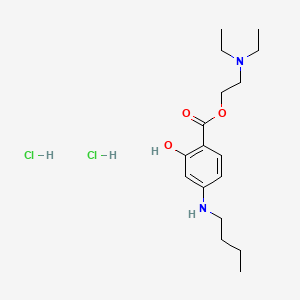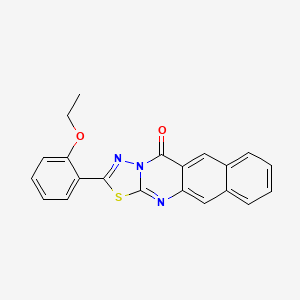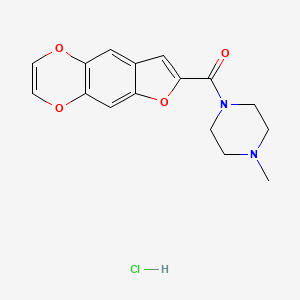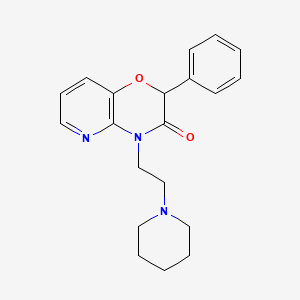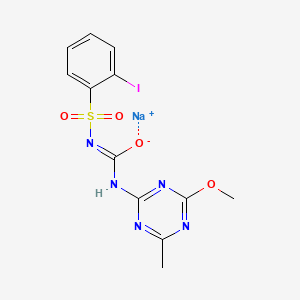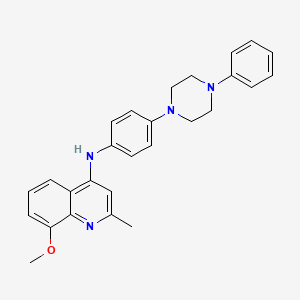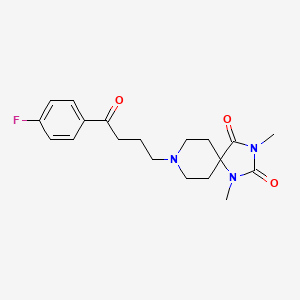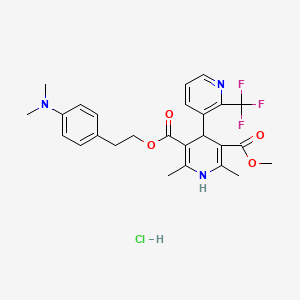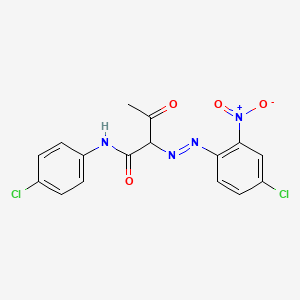
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been widely studied due to their mutagenic and carcinogenic effects. This compound, like other nitrosamines, is of significant interest in the fields of chemistry, biology, and medicine due to its potential health impacts and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid under acidic conditions. This process can be carried out using tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of large-scale reactors where secondary amines are treated with nitrosating agents. The process must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the workers, as nitrosamines are known carcinogens .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the nitroso group under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and in the study of nitrosation reactions.
Biology: Its mutagenic properties make it a useful compound in genetic studies and mutagenesis research.
Medicine: Research into its carcinogenic effects helps in understanding cancer mechanisms and developing cancer prevention strategies.
Industry: It is studied for its potential impacts on industrial processes and product safety
Mécanisme D'action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can alkylate DNA, causing mutations that may lead to cancer. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and cell cycle regulation .
Comparaison Avec Des Composés Similaires
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Comparison: N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine is unique due to its specific structure, which includes an acetoxymethyl group and a chloroethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines, it may have different carcinogenic potentials and reactivity profiles .
Propriétés
Numéro CAS |
76215-00-4 |
|---|---|
Formule moléculaire |
C5H9ClN2O3 |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
[2-chloroethyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-5(9)11-4-8(7-10)3-2-6/h2-4H2,1H3 |
Clé InChI |
SAGGAEIWSXFESE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


